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Compound of Interest

Compound Name: Endoxifen (E-isomer)

Cat. No.: B560051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(E)-Endoxifen, a potent active metabolite of Tamoxifen, is a selective estrogen receptor

modulator (SERM) with significant therapeutic potential in estrogen receptor-positive (ER+)

breast cancer.[1][2] Accurate and precise quantification of (E)-Endoxifen in pharmaceutical

drug products is critical for quality control, stability studies, and ensuring therapeutic efficacy.

This application note provides a detailed, validated High-Performance Liquid Chromatography

with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of (E)-Endoxifen. The

protocol is established based on ICH Q2 (R1) guidelines, demonstrating excellent specificity,

linearity, accuracy, and precision.[1][2]

Principle
This method utilizes reverse-phase HPLC to separate (E)-Endoxifen from its potential

impurities and degradation products. The separation is achieved on a C18 stationary phase

with a mobile phase consisting of an acidic buffer and an organic solvent. Quantification is

performed by measuring the absorbance of the analyte at a specific UV wavelength, which is

then correlated to its concentration using a calibration curve prepared from known standards.

Experimental Protocols
Instrumentation and Chromatographic Conditions
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A summary of the necessary equipment and the optimized chromatographic conditions for the

analysis are presented in Table 1.

Table 1: HPLC-UV Chromatographic Conditions

Parameter Specification

HPLC System
Quaternary or Binary HPLC system with

UV/PDA detector

Column Zodiac C18 (or equivalent), 4.6 x 150 mm, 5 µm

Mobile Phase
0.1% Trifluoroacetic acid (TFA) buffer and

Acetonitrile (78:22 v/v)[1][2]

Flow Rate 1.0 mL/min[1][2]

Column Temperature 30°C[1][2]

Injection Volume 20 µL

UV Detection 278 nm[1][2]

Run Time Approximately 10 minutes

Reagent and Standard Preparation
Mobile Phase Preparation:

Prepare a 0.1% TFA buffer by adding 1 mL of Trifluoroacetic acid to 1000 mL of HPLC-

grade water and mix thoroughly.

Combine 780 mL of the 0.1% TFA buffer with 220 mL of Acetonitrile.

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration)

before use.

Standard Stock Solution (e.g., 100 µg/mL):

Accurately weigh approximately 10 mg of (E)-Endoxifen reference standard into a 100 mL

volumetric flask.
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Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure

complete dissolution.

Working Standard Solutions:

Prepare a series of working standard solutions by diluting the standard stock solution with

the mobile phase to achieve concentrations within the desired linear range (e.g., 2.5 - 15

µg/mL).[1][2]

Sample Preparation (from Drug Product)
Accurately weigh and finely crush a representative number of tablets to obtain a

homogenous powder.

Transfer a portion of the powder, equivalent to a target concentration of (E)-Endoxifen, into a

suitable volumetric flask.

Add a portion of the mobile phase (approximately 70% of the flask volume) and sonicate for

15-30 minutes to ensure complete extraction of the drug.[3]

Allow the solution to cool to room temperature and then dilute to the final volume with the

mobile phase.

Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients

before injection into the HPLC system.[3]

System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting a

standard solution (e.g., 10 µg/mL) six times. The system suitability parameters should meet the

criteria outlined in Table 2.

Table 2: System Suitability Criteria
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Parameter Acceptance Criteria

Tailing Factor ≤ 2.0

Theoretical Plates ≥ 2000

% RSD of Peak Area ≤ 2.0%

% RSD of Retention Time ≤ 1.0%

Method Validation Summary
This HPLC-UV method was validated according to ICH Q2 (R1) guidelines. A summary of the

validation data is presented in the following tables.

Linearity
The linearity of the method was evaluated by analyzing a series of (E)-Endoxifen standard

solutions over a specified concentration range.

Table 3: Linearity Data

Parameter Result

Concentration Range 2.5 - 15 µg/mL[1][2]

Correlation Coefficient (r²) ≥ 0.999[1]

Regression Equation y = mx + c

Accuracy (Recovery)
Accuracy was determined by spiking a placebo with known amounts of (E)-Endoxifen at three

different concentration levels (50%, 100%, and 150% of the target assay concentration).

Table 4: Accuracy/Recovery Data
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Spiked Level Mean Recovery (%) % RSD

50% 99.5% < 2.0%

100% 100.2% < 2.0%

150% 99.8% < 2.0%

Note: The mean recoveries were consistently close to 100% at all tested levels.[1][2]

Precision
The precision of the method was assessed through repeatability (intra-day) and intermediate

precision (inter-day) studies.

Table 5: Precision Data

Precision Type % RSD

Repeatability (Intra-day) < 2.0%

Intermediate Precision (Inter-day) < 2.0%

Note: Low % RSD values confirm the consistency of the method.[1][2]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The sensitivity of the method was determined by calculating the LOD and LOQ.

Table 6: LOD and LOQ

Parameter Result

LOD 0.017 µg/mL[1][2]

LOQ 0.051 µg/mL[1][2]
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The robustness of the method was evaluated by introducing small, deliberate variations in the

chromatographic conditions.

Table 7: Robustness Evaluation

Parameter Variation Effect on Results

Flow Rate (± 0.1 mL/min) Negligible

Column Temperature (± 2°C) Negligible

Mobile Phase Composition (± 2%) Negligible

Detection Wavelength (± 2 nm) Negligible[1][2]

Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of (E)-

Endoxifen in a drug product.
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Caption: Workflow for (E)-Endoxifen HPLC-UV Analysis.

Method Validation Parameters
This diagram outlines the key parameters assessed during the validation of the analytical

method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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